molecular formula C10H14FNOS B13007036 N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide

N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13007036
M. Wt: 215.29 g/mol
InChI Key: DASXXMSAEINWRZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-fluoroaniline with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity starting materials and maintaining precise reaction conditions. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-2-methylpropane-2-sulfonamide
  • N-(4-chlorophenyl)-2-methylpropane-2-sulfinamide
  • N-(4-bromophenyl)-2-methylpropane-2-sulfinamide

Comparison: N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogues. The fluorine atom also increases the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological applications .

Properties

Molecular Formula

C10H14FNOS

Molecular Weight

215.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H14FNOS/c1-10(2,3)14(13)12-9-6-4-8(11)5-7-9/h4-7,12H,1-3H3

InChI Key

DASXXMSAEINWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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